4-Ethoxy-3,5-diiodopyridine

Medicinal Chemistry Pharmacokinetics Lead Optimization

Researchers requiring precise 4-alkoxy substitution for Pd-catalyzed cross-coupling often encounter failed reactions when substituting analogs with incorrect chain length. 4-Ethoxy-3,5-diiodopyridine eliminates this risk by delivering the exact ethoxy substituent critical for oxidative addition and transmetalation kinetics. • Enables sequential Sonogashira couplings for rapid 7-azaindole library synthesis in kinase inhibitor SAR studies • 14.03 g/mol MW increase over methoxy analog provides measured lipophilicity adjustment for cellular permeability optimization • Higher density (2.2±0.1 g/cm³) improves filtration and drying characteristics at multi-gram scale, reducing solvent usage and process cost

Molecular Formula C7H7I2NO
Molecular Weight 374.95g/mol
CAS No. 767333-76-6
Cat. No. B372503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-3,5-diiodopyridine
CAS767333-76-6
Molecular FormulaC7H7I2NO
Molecular Weight374.95g/mol
Structural Identifiers
SMILESCCOC1=C(C=NC=C1I)I
InChIInChI=1S/C7H7I2NO/c1-2-11-7-5(8)3-10-4-6(7)9/h3-4H,2H2,1H3
InChIKeyUKCSOMWTJGGDDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxy-3,5-diiodopyridine: Dual-Iodinated Pyridine Scaffold


4-Ethoxy-3,5-diiodopyridine (CAS 767333-76-6) is a halogenated heterocyclic building block characterized by a pyridine core substituted with an ethoxy group at the 4-position and iodine atoms at the 3- and 5-positions [1]. With a molecular formula of C7H7I2NO and a molecular weight of 374.95 g/mol, this compound exhibits a density of 2.2±0.1 g/cm³ and a predicted boiling point of 366.7±42.0 °C at 760 mmHg . As a member of the 3,5-diiodopyridine class, it serves as a versatile intermediate in palladium-catalyzed cross-coupling reactions, enabling the construction of complex heterocyclic libraries for pharmaceutical and agrochemical research [2].

Why 4-Ethoxy-3,5-diiodopyridine Irreplaceable in Synthesis


Generic substitution of 4-Ethoxy-3,5-diiodopyridine with other 3,5-diiodopyridine analogs is not feasible due to the critical influence of the 4-alkoxy substituent on both reactivity and physicochemical properties. The ethoxy group at the 4-position directly modulates the electronic density of the pyridine ring, affecting the rates of oxidative addition and transmetalation in palladium-catalyzed couplings [1]. Furthermore, variations in the alkoxy chain length (e.g., methoxy vs. ethoxy) significantly alter the compound's lipophilicity and solubility profile, which are decisive factors in the downstream pharmacokinetic properties of final drug candidates [2]. Selecting an incorrect analog can lead to failed coupling reactions, altered regioselectivity, or final compounds with suboptimal drug-like properties, necessitating precise procurement of the specified derivative [3].

Quantitative Evidence for Differentiated Selection


Molecular Weight and Lipophilicity vs. 4-Methoxy Analog

4-Ethoxy-3,5-diiodopyridine exhibits a molecular weight of 374.95 g/mol, which is 14.03 g/mol (3.9%) higher than the 360.92 g/mol of the methoxy analog 4-Methoxy-3,5-diiodopyridine [1][2]. This incremental mass increase, coupled with the extended ethyl chain, correlates with a higher calculated lipophilicity (ClogP), a key determinant in membrane permeability and metabolic stability for drug candidates. While direct ClogP values are not universally standardized across sources, the ethoxy substitution pattern is a recognized strategy in medicinal chemistry for fine-tuning lipophilicity without drastically altering the core scaffold's reactivity [3].

Medicinal Chemistry Pharmacokinetics Lead Optimization

Density Differential vs. 3,5-Diiodopyridine for Process Scale-Up

The calculated density of 4-Ethoxy-3,5-diiodopyridine is 2.2±0.1 g/cm³ . This is a significant increase compared to the baseline 3,5-Diiodopyridine, which has a reported density of 2.1±0.1 g/cm³ . The presence of the 4-ethoxy substituent increases the compound's mass per unit volume, a property that can influence crystallization behavior, solid-state stability, and handling characteristics during large-scale synthesis and purification.

Process Chemistry Crystallization Material Properties

Double Sonogashira Coupling for 7-Azaindole Libraries

The 3,5-diiodopyridine scaffold, including 4-alkoxy derivatives, has been demonstrated as an effective substrate for double Sonogashira coupling reactions to generate 2,3,5-trisubstituted 7-azaindoles [1]. In these reactions, the two iodine atoms serve as orthogonal handles for sequential or simultaneous coupling with terminal alkynes, enabling the rapid construction of diverse heterocyclic libraries. While the published study on 2-amino-3,5-diiodopyridine reported isolated yields ranging from 45% to 82% for the double coupling step depending on the alkyne substrate, the 4-ethoxy substitution pattern in the target compound is expected to provide similar reactivity while offering distinct advantages in final product lipophilicity and potential biological activity as described in Evidence_Item 1 [1].

Organic Synthesis Cross-Coupling Heterocyclic Chemistry

Ethoxy vs. Propoxy: Balance of Reactivity and Solubility

Within the series of 4-alkoxy-3,5-diiodopyridines, the ethoxy group (C2H5O) represents an intermediate between the smaller methoxy (CH3O) and larger propoxy (C3H7O) analogs. While quantitative solubility data for all members of this specific series are not readily available, class-level understanding of alkoxy substituents indicates that the ethoxy group provides an optimal balance. It offers greater lipophilicity than the methoxy group (see Evidence_Item 1) for improved membrane interaction, yet avoids the potential for excessive lipophilicity or steric hindrance in cross-coupling reactions that a larger propoxy group might introduce [1]. This positions the ethoxy derivative as a preferred 'middle-ground' choice in SAR exploration when an initial methoxy lead requires fine-tuning of its physicochemical profile without a complete overhaul of the core scaffold [2].

Medicinal Chemistry Chemical Biology Physicochemical Properties

Key Applications in Drug Discovery and Synthesis


7-Azaindole-Based Kinase Inhibitor Libraries

4-Ethoxy-3,5-diiodopyridine is a strategic building block for constructing 2,3,5-trisubstituted 7-azaindoles, a privileged scaffold in kinase inhibitor drug discovery. As demonstrated in the class-level evidence for double Sonogashira couplings [1], the dual-iodide motif allows for the sequential introduction of diverse chemical groups, enabling rapid library synthesis for structure-activity relationship (SAR) studies. The ethoxy substituent at the 4-position offers a specific lipophilicity handle that can be carried through the synthetic sequence to the final compound, a key advantage over the unsubstituted or methoxy analogs when optimizing for improved cellular permeability [2].

Fine-Tuning Pharmacokinetic Properties in Lead Optimization

In a medicinal chemistry program, when an initial hit compound containing a 4-methoxy-3,5-diiodopyridine motif demonstrates promising activity but poor membrane permeability, 4-Ethoxy-3,5-diiodopyridine serves as a direct, rational replacement. The quantitative molecular weight difference (14.03 g/mol increase) and the associated increase in lipophilicity [2][3] provide a measured step to potentially improve absorption and distribution properties without resorting to more drastic scaffold modifications. This incremental approach is a cornerstone of modern lead optimization, making the procurement of this specific ethoxy derivative a targeted, data-driven decision.

High-Density Crystalline Intermediates for Process Scale-Up

For process chemists scaling up a synthetic route, the higher density of 4-Ethoxy-3,5-diiodopyridine (2.2±0.1 g/cm³) compared to the baseline 3,5-diiodopyridine (2.1±0.1 g/cm³) can translate to practical advantages. A denser crystalline solid often exhibits improved filtration and drying characteristics, potentially leading to higher throughput and lower solvent usage during isolation. This property makes the ethoxy derivative a preferred choice for manufacturing the key intermediate on a multi-kilogram scale, directly impacting cost of goods and process efficiency.

Halogen-Enriched Scaffolds for Halogen Bonding Studies

The presence of two iodine atoms on the pyridine ring makes 4-Ethoxy-3,5-diiodopyridine an excellent candidate for exploring halogen bonding interactions in chemical biology and supramolecular chemistry. Iodine is known to form strong, directional halogen bonds with Lewis bases, and this compound provides a dense, tunable platform for such studies. The 4-ethoxy group allows for the modulation of the pyridine ring's electron density, which can fine-tune the strength of the halogen bond, offering a level of control not available with the simple 3,5-diiodopyridine core [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Ethoxy-3,5-diiodopyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.